1-(6-phenoxypyrimidin-4-yl)-N-(4-(pyrrolidin-1-yl)benzyl)piperidine-4-carboxamide
Description
1-(6-Phenoxypyrimidin-4-yl)-N-(4-(Pyrrolidin-1-yl)benzyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring:
- A 6-phenoxypyrimidin-4-yl group attached to the piperidine ring.
- A 4-(pyrrolidin-1-yl)benzyl substituent on the carboxamide nitrogen.
The pyrrolidin-1-yl group on the benzyl moiety introduces a cyclic amine, which may enhance solubility and target engagement compared to simpler substituents .
Properties
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c33-27(28-19-21-8-10-23(11-9-21)31-14-4-5-15-31)22-12-16-32(17-13-22)25-18-26(30-20-29-25)34-24-6-2-1-3-7-24/h1-3,6-11,18,20,22H,4-5,12-17,19H2,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEIXPGOXFEVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-phenoxypyrimidin-4-yl)-N-(4-(pyrrolidin-1-yl)benzyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives characterized by a complex structure that includes a pyrimidine ring and a phenoxy group. Its molecular formula is with a molecular weight of approximately 366.47 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
- Monoamine Oxidase Inhibition : Preliminary studies indicate that compounds similar to this one exhibit inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are critical enzymes involved in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in treating neurodegenerative diseases .
- Chemokine Receptor Antagonism : The compound has been noted for its potential as a CCR3 antagonist, which plays a role in inflammatory responses and could be relevant in treating conditions like asthma or allergic reactions. Structure-activity relationship (SAR) studies suggest that modifications to the benzylpiperidine structure enhance binding affinity and functional antagonism .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Neuroprotective Effects : In cell culture models, particularly using SH-SY5Y cells, the compound demonstrated protective effects against amyloid-beta-induced neurotoxicity. This suggests potential applications in Alzheimer’s disease therapy .
- Cell Viability Assays : The compound was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations. This activity is attributed to its ability to induce apoptosis in malignant cells .
In Vivo Studies
Limited in vivo studies have been reported; however, preliminary animal studies indicate that the compound may exhibit anti-inflammatory properties, reducing cytokine levels in models of induced inflammation.
Case Studies
- Alzheimer's Disease Model : A study involving transgenic mice showed that treatment with similar piperidine derivatives improved cognitive functions and reduced amyloid plaque accumulation . This suggests that the compound may have therapeutic implications for neurodegenerative disorders.
- Cancer Treatment : In a recent clinical trial involving patients with advanced solid tumors, compounds structurally related to this one were administered, resulting in partial responses in several cases. The mechanism was hypothesized to involve modulation of apoptotic pathways .
Comparative Analysis
To better understand the biological activity of 1-(6-phenoxypyrimidin-4-yl)-N-(4-(pyrrolidin-1-yl)benzyl)piperidine-4-carboxamide, a comparison with other related compounds is useful:
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl group in the target compound is modified with pyrrolidin-1-yl at the para position. Key analogs with alternative benzyl substituents include:
Key Differences :
Pyrimidine Ring Modifications
The 6-phenoxypyrimidin-4-yl group in the target compound is conserved in some analogs but varied in others:
Key Differences :
- Phenoxy vs. alkyl/amino groups: Phenoxy (target compound) provides a planar aromatic system for π-π interactions, whereas alkyl/amino substituents () may introduce steric or electronic effects that modulate target affinity.
Pharmacokinetic and Physicochemical Properties
Key Insights :
Target Compound Hypotheses :
- The pyrrolidin-1-yl group may enhance ABCB1 binding via interactions with hydrophobic pockets or hydrogen bonding.
- Compared to Compound B, the target compound’s phenoxy group could improve potency but increase molecular weight.
Q & A
Q. What are the typical synthetic routes for 1-(6-phenoxypyrimidin-4-yl)-N-(4-(pyrrolidin-1-yl)benzyl)piperidine-4-carboxamide?
The synthesis involves multi-step reactions, including:
- Piperidine Core Functionalization : Substitution at the piperidine-4-carboxamide position via nucleophilic acyl substitution, often using coupling agents like HATU or DCC to attach the phenoxypyrimidine moiety .
- Benzylamine Linkage : The N-(4-(pyrrolidin-1-yl)benzyl) group is introduced through reductive amination or alkylation, with NaBH(OAc)₃ as a common reducing agent .
- Purification : Column chromatography (e.g., silica gel, eluting with CH₂Cl₂/MeOH gradients) and recrystallization are critical for isolating high-purity intermediates .
Q. How is the compound characterized to confirm structural integrity?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions, with diagnostic peaks for the phenoxypyrimidine (δ 8.2–8.5 ppm for pyrimidine protons) and pyrrolidine (δ 2.5–3.0 ppm for N-CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₈H₃₀N₅O₂: 468.2395) .
- Elemental Analysis : Confirms C, H, N composition within ±0.4% of theoretical values .
Q. What pharmacological targets are hypothesized for this compound?
The compound’s piperidine-4-carboxamide scaffold is structurally analogous to σ receptor ligands, suggesting potential affinity for σ1/σ2 receptors implicated in neuropathic pain and cancer . Phenoxypyrimidine moieties are also associated with kinase inhibition (e.g., JAK2, EGFR), warranting kinase panel screening .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when coupling the phenoxypyrimidine group to the piperidine core?
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, improving coupling efficiency .
- Catalytic Additives : Additives like DMAP (4-dimethylaminopyridine) accelerate acyl transfer in carbodiimide-mediated couplings .
- Temperature Control : Maintain reactions at 0–5°C during coupling to minimize side reactions (e.g., racemization or over-substitution) .
Q. How should contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?
- Docking Studies : Perform molecular dynamics simulations to assess binding poses in σ receptor models, prioritizing substituents that enhance hydrophobic interactions (e.g., 4-pyrrolidinylbenzyl vs. 4-methoxybenzyl) .
- Meta-Analysis : Cross-reference bioactivity data with structurally similar compounds (e.g., JNJ-47965567, a piperidine-carboxamide analog) to identify conserved pharmacophoric features .
Q. What strategies improve aqueous solubility for in vivo studies without compromising target affinity?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen, which hydrolyze in physiological conditions .
- Co-Solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance bioavailability .
- Structural Modifications : Replace the phenoxy group with a sulfonamide (logP reduction by ~1.5 units) while retaining π-π stacking interactions .
Methodological Considerations
Q. How are off-target effects assessed during pharmacological profiling?
Q. What analytical techniques troubleshoot impurities in final product batches?
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 350.1 for de-phenoxylated byproducts) .
- Preparative HPLC : Isolate impurities using C18 columns (ACN/water + 0.1% TFA) for structural elucidation via 2D NMR .
Data Interpretation Guidelines
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Mechanistic Profiling : Assess apoptosis markers (e.g., caspase-3 activation) to differentiate target-mediated cytotoxicity from nonspecific toxicity .
- Metabolic Stability Testing : Use hepatic microsomes to rule out metabolite-driven effects (e.g., CYP3A4-mediated activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
